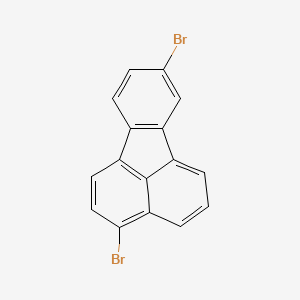

3,8-Dibromofluoranthene

描述

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.govwikipedia.org Their extended π-electron systems endow them with distinct physical and chemical properties, making them a focal point of contemporary chemical research. fiveable.me The unique electronic and optical properties of PAHs have led to their use in a variety of applications, including organic electronics, materials science, and molecular sensors. fiveable.menumberanalytics.com

In the realm of materials science, PAHs serve as crucial components in the development of organic semiconductors, which are utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. fiveable.meresearchgate.netrsc.org Their rigid and planar structures often lead to strong fluorescence, a property that is harnessed in the creation of molecular sensors for detecting various analytes. fiveable.me Furthermore, PAHs are considered precursors for advanced carbon nanomaterials like graphene and carbon nanotubes. fiveable.me The study of PAHs provides valuable insights into structure-property relationships in organic chemistry, allowing researchers to tune their characteristics for specific technological needs. fiveable.me

Structural Features and Unique Characteristics of the Fluoranthene (B47539) Scaffold

Fluoranthene (C₁₆H₁₀) is a specific type of PAH characterized by the fusion of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring. wikipedia.orgatamanchemicals.com This arrangement results in a planar, yet non-alternant PAH, meaning it contains rings other than those with six carbon atoms. wikipedia.orgatamanchemicals.com This structural feature distinguishes it from its more thermodynamically stable isomer, pyrene. wikipedia.orgatamanchemicals.com

The fluoranthene scaffold possesses a molecular weight of approximately 202.25 g/mol and appears as pale yellow or green needles in its solid state. atamanchemicals.comstudysmarter.co.uk It is insoluble in water but shows good solubility in nonpolar organic solvents. wikipedia.orgatamanchemicals.com A key characteristic of fluoranthene is its strong fluorescence under UV light, from which its name is derived. wikipedia.orgatamanchemicals.com The unique cyclopenta-fused ring within its structure imparts an electron-deficient character, making it a useful electron-withdrawing core in the design of more complex molecules. nih.gov This property is particularly valuable in the construction of donor-acceptor type materials for electronic applications. nih.gov

Role of Brominated Fluoranthenes as Versatile Precursors in Synthetic Chemistry

The introduction of bromine atoms onto the fluoranthene scaffold dramatically enhances its utility as a versatile precursor in synthetic chemistry. Halogenated PAHs, including brominated fluoranthenes, are key intermediates for creating more complex molecules through various cross-coupling reactions. acs.orgwikipedia.org The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic construction of larger, functionalized aromatic systems. wikipedia.orgontosight.ai

This functionalization is critical for tuning the electronic and photophysical properties of the resulting materials. acs.orgnih.gov For example, brominated fluoranthenes can be used in palladium-catalyzed reactions like the Suzuki or Negishi couplings to attach different organic fragments. wikipedia.orgnih.gov This modular approach enables the synthesis of a wide array of derivatives with tailored properties for applications in organic electronics, such as OLEDs and solar cells. nih.govnih.gov The ability to selectively introduce functional groups via bromination makes these compounds powerful building blocks for designing materials with specific energy levels (HOMO/LUMO) and emission characteristics. acs.orgnih.gov

Overview of Academic Research Trajectories for 3,8-Dibromofluoranthene

Academic research on this compound has primarily focused on its role as a key intermediate in the synthesis of advanced materials. Its symmetrical structure and the reactivity of its two bromine atoms make it an attractive building block. Research has demonstrated its use in creating hole-transporting materials for perovskite solar cells, where the fluoranthene core acts as an electron-withdrawing unit. nih.govrsc.org

Chemical Compound Information

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6376-56-3 |

|---|---|

分子式 |

C16H8Br2 |

分子量 |

360.04 g/mol |

IUPAC 名称 |

3,8-dibromofluoranthene |

InChI |

InChI=1S/C16H8Br2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |

InChI 键 |

BWEMYDQPGWAUSX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Br)Br |

规范 SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Br)Br |

其他CAS编号 |

6376-56-3 |

产品来源 |

United States |

Synthetic Methodologies and Regioselective Functionalization of 3,8 Dibromofluoranthene

Established Synthetic Routes to Dibromofluoranthene Isomers

The synthesis of dibromofluoranthene isomers, particularly 3,8-dibromofluoranthene, relies on precise control of electrophilic aromatic substitution reactions. The regioselectivity of these reactions is crucial for obtaining the desired isomer.

Directed Bromination Strategies for Fluoranthene (B47539) Derivatives

The direct bromination of fluoranthene can lead to a mixture of products. Therefore, directed bromination strategies are often employed to achieve high regioselectivity. While specific literature detailing a high-yield synthesis of this compound is not abundant, the principles of electrophilic aromatic bromination on PAHs can be applied. The use of specific brominating agents and catalysts can influence the position of bromination. For instance, the bromination of aromatic compounds can be highly regioselective depending on the reaction conditions, such as temperature and the nature of the substituent on the substrate researchgate.net. In many cases, achieving a specific dibromination pattern like the 3,8-substitution on the fluoranthene core may require a multi-step synthesis involving directing groups to control the regioselectivity of the bromination steps mdpi.comnih.govnih.gov.

Bromoboration and Electrophilic C–H Borylation Sequences for Brominated Boron-Doped PAHs

The introduction of boron atoms into the fluoranthene skeleton can be achieved through electrophilic C–H borylation. This method is a powerful transition-metal-free approach to form C–B bonds rsc.org. The process can be designed to be intramolecular, where a boron-containing group is first tethered to the PAH and then directed to borylate a specific C–H bond rsc.orgnih.gov.

A potential synthetic route to brominated boron-doped PAHs could involve the initial synthesis of this compound, followed by electrophilic C–H borylation. Alternatively, a fluoranthene precursor could first undergo borylation, followed by regioselective bromination. The development of one-pot syntheses for boron-doped PAHs, sometimes involving novel mechanisms like a 1,4-boron migration, highlights the versatility of these methods nih.govresearchgate.nethku.hk. These strategies allow for the creation of a wide range of B-PAHs with varied structures nih.govresearchgate.nethku.hk.

Strategies for Boron/Nitrogen-Doped Dibromofluoranthenes

The incorporation of both boron and nitrogen atoms into the fluoranthene core leads to BN-doped PAHs with unique electronic properties. Synthetic strategies towards these compounds often involve the use of dibrominated precursors. For instance, a one-pot Suzuki coupling/intramolecular SNAr cascade reaction has been reported for the synthesis of nitrogen-doped PAHs from halogenated anilines rsc.orgsemanticscholar.orgdesy.deresearchgate.net. A similar approach could be envisioned starting from this compound to introduce nitrogen-containing moieties.

Furthermore, fully fused boron-doped PAHs can be synthesized from in situ-generated planar diarylboranes rsc.org. The synthesis of tetracoordinate boron-doped PAHs has also been achieved under mild conditions, starting from dibrominated precursors like 2,6-dibromopyridine, which undergo Suzuki coupling reactions nih.gov. These methodologies could potentially be adapted for the synthesis of boron/nitrogen-doped derivatives of this compound.

Cross-Coupling Reactions of this compound as Building Blocks

The bromine atoms in this compound serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules and materials.

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi)

The Suzuki-Miyaura and Negishi coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of this compound, these reactions would allow for the introduction of a wide range of substituents at the 3 and 8 positions.

The Suzuki-Miyaura coupling involves the reaction of the dibromo compound with an organoboron reagent in the presence of a palladium catalyst and a base libretexts.orgyonedalabs.com. A closely related compound, 3,8-dibromo-1,10-phenanthroline, has been successfully used in Suzuki-Miyaura reactions to couple with alkynylborane complexes, demonstrating the feasibility of this approach for dibrominated aromatic systems nasa.govresearchgate.net. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product libretexts.org.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| 3,8-dibromo-1,10-phenanthroline | Methoxy(alkynyl)borate complex | Pd(PPh₃)₂Cl₂ | (Me₃Si)₂NLi (for alkyne deprotonation) | THF | 3,8-bis(alkynyl)-1,10-phenanthroline | 74% | nasa.gov |

The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide, also catalyzed by a palladium or nickel complex wikipedia.orgorganic-chemistry.org. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds efficiently nih.govresearchgate.net. The reaction of arylethyne with a bromoborane followed by a Negishi coupling provides a route to trisubstituted alkenes, showcasing the utility of these reactions in complex molecule synthesis nih.gov.

| Aryl Halide Type | Organozinc Reagent Type | Catalyst System | General Outcome | Reference |

| Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | High yield of C(sp³)-C(sp²) coupled products | nih.gov |

| Aryl Bromides | Dimethylzinc | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | High yield of methylated arenes | researchgate.net |

Mechanisms of On-Surface Covalent Coupling Phenomena

On-surface synthesis provides a bottom-up approach to construct atomically precise one- and two-dimensional nanostructures, such as graphene nanoribbons (GNRs), from molecular precursors. The Ullmann coupling reaction, which involves the dehalogenative coupling of aryl halides on a metal surface, is a key reaction in this field nsf.gov.

When a molecule like this compound is deposited on a suitable metal surface (e.g., Au(111), Ag(111), or Cu(111)) and heated, the carbon-bromine bonds cleave, generating highly reactive aryl radicals. These radicals can then diffuse on the surface and couple to form new C-C bonds, leading to the formation of polymers and, upon further heating (cyclodehydrogenation), well-defined GNRs nih.govrsc.orgresearchgate.netnih.gov.

The mechanism of the on-surface Ullmann coupling can proceed through different intermediates depending on the substrate. On Cu and Ag surfaces, organometallic intermediates, where a surface adatom coordinates with the aryl radicals, are often formed nih.govgithub.ionih.govresearchgate.net. These intermediates can then undergo reductive elimination to form the C-C bond. On Au surfaces, the formation of organometallic intermediates is less common, and the coupling is thought to proceed primarily through a direct radical-radical coupling mechanism github.io. The structure of the precursor molecule dictates the final structure of the resulting nanoribbon unibe.ch.

| Precursor | Surface | Reaction | Product | Key Mechanistic Feature | Reference |

| 2,7-dibromopyrene | Au(111) | Ullmann Coupling | Poly(2,7-pyrene) | Formation of organometallic intermediates with Au adatoms | github.io |

| 10,10′-dibromo-9,9′-bianthracene | Au(111) | Ullmann Coupling & Cyclodehydrogenation | Graphene Nanoribbons | Polymerization occurs along the arrangement of the self-assembled monolayer | rsc.org |

| 2,7-dibromo-9,9′-bianthryl | Au(111) | Ullmann Coupling & Cyclodehydrogenation | Anthracene-fused zigzag GNRs | Involves skeletal rearrangements | researchgate.net |

Formation of Extended π-Systems and Diverse Derivatives

The extension of the π-conjugated system of fluoranthene is a crucial strategy for modulating its electronic properties, particularly for applications in organic semiconductors and light-emitting diodes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the regioselective formation of new carbon-carbon bonds at the 3 and 8 positions of the fluoranthene core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromine atoms of this compound with various aryl or heteroaryl boronic acids or esters. wikipedia.org This methodology allows for the introduction of a wide range of aromatic substituents, leading to the formation of extended π-conjugated systems. For instance, the coupling with phenylboronic acid derivatives can yield 3,8-diarylfluoranthenes. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and preventing side reactions. nih.govlibretexts.org The steric and electronic properties of the boronic acid coupling partner can also influence the reaction efficiency. harvard.edu

Sonogashira Coupling: The Sonogashira reaction provides a route to introduce alkyne functionalities at the 3 and 8 positions by coupling this compound with terminal alkynes. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The resulting 3,8-dialkynylfluoranthenes are versatile intermediates that can be further elaborated to create more complex π-conjugated structures, including polymers and oligomers. ucm.esresearchgate.net The introduction of the rigid alkyne linkers can significantly impact the planarity and electronic communication within the extended π-system.

These synthetic strategies have enabled the creation of a variety of fluoranthene derivatives with tailored electronic and optical properties. The ability to introduce different aromatic and acetylenic moieties allows for precise control over the HOMO-LUMO energy levels, absorption and emission spectra, and charge transport characteristics of the final materials.

Derivatization Strategies for Enhancing Functionality

Beyond extending the π-system with carbocyclic aromatic groups, the introduction of heteroatoms and the creation of donor-acceptor architectures are key strategies for enhancing the functionality of fluoranthene derivatives. These modifications can profoundly influence the intramolecular charge transfer (ICT) characteristics, leading to materials with desirable properties for applications such as organic photovoltaics and non-linear optics.

Incorporation of Heteroatoms into Fluoranthene Frameworks

The incorporation of heteroatoms, such as nitrogen, sulfur, and oxygen, into the fluoranthene framework can be achieved through various synthetic methodologies, including the Buchwald-Hartwig amination and couplings with heteroaromatic reagents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org By reacting this compound with a variety of primary and secondary amines, including arylamines and heterocyclic amines, 3,8-diaminofluoranthene derivatives can be synthesized. wikipedia.orglibretexts.orgnih.gov The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. acsgcipr.org The introduction of amino groups, which act as electron donors, significantly alters the electronic properties of the fluoranthene core.

Coupling with Heteroaromatic Reagents: The Suzuki-Miyaura coupling can also be employed to introduce heteroaromatic moieties, such as thiophene, pyridine, and furan, at the 3 and 8 positions. rsc.orgnih.gov For example, the reaction of this compound with thiophene-boronic acid derivatives can yield 3,8-dithienylfluoranthenes. nih.govresearchgate.netrsc.org The presence of heteroatoms in the extended π-system can influence the HOMO-LUMO levels, charge carrier mobility, and solid-state packing of the resulting materials.

The table below summarizes the key synthetic methodologies for the regioselective functionalization of this compound.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters, Pd catalyst, Base | 3,8-Diaryl/Diheteroaryl-fluoranthenes |

| Sonogashira Coupling | Terminal Alkynes, Pd catalyst, Cu(I) co-catalyst, Base | 3,8-Dialkynylfluoranthenes |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd catalyst, Ligand, Base | 3,8-Diaminofluoranthenes |

Synthesis of Donor-Acceptor (D-A) Architectures

The creation of donor-acceptor (D-A) systems based on the fluoranthene scaffold is a highly effective strategy for engineering materials with strong intramolecular charge transfer. rsc.orgresearchgate.net In these architectures, the fluoranthene core can act as either the donor or the acceptor component, or as a π-bridge connecting external donor and acceptor moieties.

By strategically functionalizing the 3 and 8 positions of fluoranthene with electron-donating and electron-withdrawing groups, it is possible to create molecules with a significant dipole moment and tunable electronic properties. For example, a 3,8-disubstituted fluoranthene could feature strong donor groups like amines (introduced via Buchwald-Hartwig amination) and acceptor groups like cyano or nitro functionalities (introduced through other synthetic transformations). The efficiency of the intramolecular charge transfer is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. chemrxiv.orgrsc.orgresearchgate.net

The synthesis of such D-A fluoranthene derivatives often involves a multi-step approach, where the key functionalization reactions are performed in a regioselective manner. The resulting compounds can exhibit interesting photophysical properties, such as solvatochromism and large Stokes shifts, which are characteristic of molecules with significant charge transfer character in the excited state.

The table below provides examples of donor and acceptor groups that can be incorporated into the fluoranthene framework.

| Group Type | Examples |

| Electron-Donating Groups (Donors) | Amino (-NR₂), Alkoxy (-OR), Thienyl |

| Electron-Withdrawing Groups (Acceptors) | Cyano (-CN), Nitro (-NO₂), Carbonyl (-C=O) |

Mechanistic Investigations of Reactions Involving 3,8 Dibromofluoranthene

Elucidation of Reaction Pathways for Bromination and Derivatization

The synthesis of 3,8-dibromofluoranthene and its derivatives serves as a foundational step for more complex molecular architectures. The regioselectivity of bromination is a key aspect, with specific positions on the fluoranthene (B47539) core being more susceptible to electrophilic substitution.

Detailed synthetic routes have been developed for related brominated fluoranthene compounds. For instance, the synthesis of phenyl-substituted 8,9-dibromofluoranthene has been reported as a precursor for 8,9-didehydrofluoranthene. acs.org This highlights the strategic use of bromination to create reactive sites for subsequent reactions. The derivatization of brominated acenaphthenequinone, a related structural motif, has also been explored to create diazafluoranthene derivatives, showcasing the versatility of these bromo-functionalized building blocks in accessing a range of polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues. uzh.ch

The following table outlines a synthetic pathway for a diazafluoranthene derivative starting from a related dibromo-compound, illustrating a typical derivatization process.

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 3,8-dibromoacenaphthequinone, 3-pentanone | Methanol | Ambient temperature, 1.5 h | Intermediate |

| 2 | Intermediate from Step 1, 2,5-norbornadiene | - | Sealed reaction vessel | 8,9-diazafluoranthene derivative |

Table 1: Synthetic pathway for a diazafluoranthene derivative. uzh.ch

Studies on On-Surface Reaction Mechanisms for Covalent Coupling

On-surface synthesis has emerged as a powerful bottom-up approach to construct low-dimensional covalent nanostructures with atomic precision. nih.govuni-graz.at this compound is a key precursor in this field, where its bromine atoms serve as leaving groups to initiate polymerization on metallic surfaces. The mechanism of this covalent coupling, typically an Ullmann-type reaction, has been a subject of intense investigation. acs.orgnih.gov

The process generally involves the following key steps on a catalytic metal surface, such as Au(111): acs.orgtytlabs.co.jp

Adsorption and Diffusion: Precursor molecules of this compound are deposited onto the substrate, where they diffuse and self-assemble.

Debromination (Activation): Upon thermal annealing, the carbon-bromine bonds cleave, often facilitated by the catalytic activity of the metal surface. This step creates highly reactive radical species. uni-graz.at

Covalent Coupling: The activated molecules then react with each other to form covalent bonds, leading to the growth of one-dimensional (1D) or two-dimensional (2D) polymeric structures. nih.govacs.org

The choice of substrate and annealing temperature can significantly influence the reaction pathway and the final structure of the resulting polymer. acs.orgnih.gov For instance, studies on the covalent coupling of dibromofluoranthene on Au(111) have provided detailed mechanistic insights into the formation of these nanostructures. tytlabs.co.jpgoogle.com The use of scanning tunneling microscopy (STM) has been instrumental in visualizing the individual reaction steps, from the initial precursor molecules to the final polymeric chains. acs.org

Analysis of Intermediates and Transition States in Catalytic Transformations

A deeper understanding of catalytic transformations involving this compound requires the characterization of transient intermediates and transition states. researchgate.net In the context of on-surface Ullmann coupling, organometallic intermediates, where a metal adatom from the surface coordinates with the debrominated carbon centers, have been identified as crucial species. acs.org

Computational studies, often employing density functional theory (DFT), play a vital role in elucidating the energetics of the reaction pathway. researchgate.netacs.org These calculations can predict the structures of intermediates and transition states, as well as the activation barriers for different reaction steps. For example, in the surface-supported Ullmann coupling of similar dibromo-aromatic precursors, DFT calculations have confirmed that the formation of a C-Cu-C bridged organometallic intermediate is a key step in the polymerization process on a Cu(111) surface. acs.org

The following table summarizes the key stages and intermediates in the on-surface Ullmann coupling of a generic dibromo-aromatic precursor, which is analogous to the behavior of this compound.

| Stage | Description | Key Species |

| Initial State | Precursor molecules adsorbed on the metal surface. | Dibromo-aromatic molecule |

| Activation | Cleavage of the C-Br bond upon heating. | Biradical species |

| Intermediate | Formation of an organometallic complex with surface adatoms. | C-Metal-C bridged structure |

| Final Product | Covalent polymer chain formed after metal dissociation. | Poly-aromatic polymer |

Table 2: Generalized stages of on-surface Ullmann coupling. acs.org

The analysis of these transient species provides a complete picture of the reaction mechanism, enabling researchers to control and optimize the synthesis of novel materials derived from this compound. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3,8 Dibromofluoranthene and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as a powerful and definitive method for determining the precise atomic and molecular structure of a crystalline solid. uol.deuhu-ciqso.es By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can deduce the arrangement of atoms, bond lengths, and bond angles with high accuracy. uol.deiisertirupati.ac.in This technique has been instrumental in characterizing the solid-state structures of fluoranthene (B47539) derivatives.

Single crystal X-ray diffraction (SC-XRD) offers a detailed three-dimensional map of electron density within a crystal, from which the positions of individual atoms can be determined. uol.deulisboa.pt The process involves growing a suitable single crystal, which is then mounted on a diffractometer and irradiated with X-rays. uhu-ciqso.es The resulting diffraction pattern, a unique "fingerprint" of the crystal, is analyzed to solve the crystal structure. ulisboa.pt

Table 1: Illustrative Crystallographic Data for a Fluoranthene Derivative (7,14-Diphenylacenaphtho[1,2-k]fluoranthene)

| Parameter | Value |

| Molecular Formula | C₃₈H₂₂ |

| Crystal System | Orthorhombic |

| Space Group | Abam (Cmca) |

| a (Å) | 13.752 (8) |

| b (Å) | 7.877 (5) |

| c (Å) | 22.907 (16) |

| V (ų) | 2481 (2) |

| Z | 4 |

| Dₓ (g cm⁻³) | 1.281 |

| Data sourced from a study on diphenylacenaphtho[1,2-k]fluoranthene. researchgate.net |

Studies on fluoranthene derivatives have shown that the planar and rigid nature of the fluoranthene core promotes strong π-π stacking. nih.gov The distances between stacked aromatic rings are a key indicator of the strength of these interactions, with shorter distances generally implying stronger interactions. For example, in certain dicyano-fluoranthene derivatives, π-π stacking distances as short as 3.435 Å have been observed. nih.govrsc.org The mode of packing, such as herringbone or layered structures, is also influenced by the nature and position of substituents on the fluoranthene core. nih.govrsc.org These packing arrangements can create pathways for charge transport, making these materials relevant for organic electronics. nih.gov The presence of solvent molecules within the crystal lattice can also significantly alter the molecular packing and, consequently, the material's properties. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. vanderbilt.edu It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the assignment of a molecule's connectivity and conformation. vanderbilt.edu

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org Protons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule's structure. libretexts.org For aromatic compounds like 3,8-dibromofluoranthene, protons on the aromatic rings typically appear in a specific region of the spectrum (around 7-8 ppm). chemistrysteps.com The coupling between adjacent protons (spin-spin splitting) provides further information about which protons are neighbors in the structure.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of a molecule. huji.ac.il Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. masterorganicchemistry.com The chemical shifts of carbon atoms are also sensitive to their local environment, with carbons attached to electronegative atoms or part of unsaturated systems appearing at characteristic chemical shifts. libretexts.orgorganicchemistrydata.org

While the direct NMR spectra for this compound were not found in the search results, data for its synthesis and for derivatives provide insight. For instance, the synthesis of a derivative involves the reaction of this compound, and the resulting product's structure is confirmed using ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum of a related dicyano-fluoranthene derivative shows aromatic protons in the range of 7.49-8.14 ppm. rsc.org Similarly, ¹³C NMR data for derivatives show characteristic peaks for the aromatic carbons. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for a Fluoranthene Derivative

| Proton Environment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.49 - 8.14 |

| Data is illustrative and based on a dicyano-fluoranthene derivative. rsc.org |

Table 3: Representative ¹³C NMR Chemical Shifts for a Fluoranthene Derivative

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 112.62 - 141.47 |

| Data is illustrative and based on a dicyano-fluoranthene derivative. rsc.org |

Advanced Optical Spectroscopy

Advanced optical spectroscopy techniques are used to probe the electronic structure and photophysical properties of molecules. These methods involve studying the absorption and emission of light by a substance.

UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. upi.edu This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. gaussian.com For conjugated aromatic systems like fluoranthene and its derivatives, these absorptions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum and correspond to π → π* transitions. rsc.org

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited state to its ground state. aip.org The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. rsc.org

Studies on fluoranthene derivatives have shown that their absorption and emission properties are highly tunable through chemical modification. nih.govresearchgate.netsigmaaldrich.com For example, extending the π-conjugated system generally leads to a bathochromic (red) shift in both the absorption and emission spectra. scholaris.ca The substitution of different functional groups can also significantly alter the photophysical properties. rsc.org For instance, certain fluoranthene derivatives exhibit strong blue emission, making them of interest for applications in organic light-emitting diodes (OLEDs). rsc.org

Table 4: Illustrative Photophysical Data for a π-Extended Fluoranthene Imide Derivative in CH₂Cl₂

| Compound | λₐₑₛ (nm) | λₑₘ (nm) | Φ |

| Derivative 1a | 374 | - | - |

| Derivative 5b | 511 | - | - |

| Data sourced from a study on π-extended fluoranthene imide derivatives. scholaris.ca The table shows the absorption maxima (λₐₑₛ) and fluorescence quantum yields (Φ). Emission maxima (λₑₘ) were also reported in the study but are not included here for brevity. |

Investigation of Aggregation-Induced Emission (AIE) Phenomena

The phenomenon of aggregation-induced emission (AIE) represents a significant area of research in materials science, standing in stark contrast to the common problem of aggregation-caused quenching (ACQ) where molecules lose their fluorescence in the solid state or in aggregates. sigmaaldrich.comrsc.org AIE-active luminogens (AIEgens) are typically non-emissive or weakly fluorescent when individually dissolved in good solvents but become highly luminescent upon aggregation. rsc.orgnih.gov This unique photophysical behavior is generally attributed to the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. rsc.orgmdpi.com The blockage of these non-radiative decay pathways effectively channels the energy of the excited state into radiative decay, resulting in strong light emission. mdpi.com

While studies focusing exclusively on this compound's AIE properties are not extensively detailed, the broader family of fluoranthene derivatives has been a fertile ground for the development of AIE-active materials. rsc.orgresearchgate.net The fluoranthene core, due to its rigid and planar structure, is often susceptible to ACQ through strong π–π stacking interactions. sigmaaldrich.com However, by strategically modifying the fluoranthene scaffold, researchers have successfully transformed it into highly emissive AIE systems.

A notable strategy involves the synthesis of fluoranthene-modified tetraphenylethene (TPE) derivatives. researchgate.netuqu.edu.sa TPE is a classic AIEgen known for its propeller-like shape, which prevents close packing and π–π stacking in the solid state. uqu.edu.sa By coupling fluoranthene units to a TPE core, researchers have created molecules that exhibit aggregation-enhanced emission (AEE) characteristics. researchgate.net In dilute solutions, these molecules are weakly emissive due to the active intramolecular rotation of the phenyl rings against the olefin stator, which provides a non-radiative deactivation pathway. uqu.edu.sa Upon aggregation, for instance by adding a poor solvent like water to a THF solution, these rotations are restricted, activating the AIE effect and leading to a significant enhancement in fluorescence quantum yield. uqu.edu.sa

Another successful approach has been the development of regioregular semiconductors based on an asymmetric 2,3-fluoranthene imide building block. rsc.org These molecules demonstrate pronounced AIE characteristics with strong far-red emission in the powder state. rsc.org For example, a particular derivative (F3) showed a 50% decrease in photoluminescence (PL) intensity when the water fraction (fw) in a DCM solution was increased to 10%, a phenomenon attributed to the formation of a "dark" twisted intramolecular charge transfer (TICT) state. rsc.org However, as the water fraction was further increased to 60%, a nine-fold enhancement in emission intensity was observed, confirming the AIE effect due to the restriction of intramolecular rotation between the donor and acceptor units upon aggregate formation. rsc.org This highlights that even systems initially prone to quenching can be engineered to exhibit powerful AIE. rsc.org

These findings underscore the potential of using halogenated fluoranthenes like this compound as key building blocks for creating novel AIEgens. The bromine atoms can serve as versatile handles for further functionalization, allowing for the attachment of AIE-active moieties or sterically bulky groups that can induce the desired restriction of intramolecular motion upon aggregation. The development of such materials is crucial for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological probes. sigmaaldrich.comrsc.org

Complementary Spectroscopic Techniques for Structural Probing

Beyond the primary spectroscopic methods, a suite of complementary techniques is indispensable for a comprehensive structural and electronic characterization of this compound and its derivatives. These methods provide deeper insights into the molecule's three-dimensional structure, electronic energy levels, and electrochemical behavior, which are critical for designing materials with specific functions.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govanton-paar.com By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, one can calculate an electron density map and thereby build an atomic-resolution model of the molecule. nih.gov This technique provides crucial information on bond lengths, bond angles, and torsional angles. tugraz.at

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the oxidation and reduction processes of a molecule. By measuring the current that develops in an electrochemical cell as the voltage is swept back and forth, CV can determine the redox potentials of a compound. utexas.edu This data is invaluable for estimating the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemicalbook.com

Studies on various fluoranthene derivatives have demonstrated the utility of CV in characterizing their electronic properties. utexas.edursc.org For example, the oxidation wave in a cyclic voltammogram corresponds to the removal of an electron from the HOMO, while the reduction wave corresponds to the addition of an electron to the LUMO. utexas.edu In many fluoranthene-based systems, the oxidation process is found to be irreversible, indicating that the generated radical cation is highly reactive and undergoes subsequent chemical reactions, such as dimerization or polymerization. utexas.eduutexas.edu This reactivity is a key aspect in the synthesis of larger polyaromatic structures and conductive polymers. utexas.edu The electrochemical properties of several fluoranthene derivatives, as determined by CV, are summarized in the table below.

| Compound | Oxidation Potential (V vs. reference) | Reduction Potential (V vs. reference) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 7,12-diphenylbenzo[k]fluoranthene (1) | ~+1.4 (vs SCE) | - | Benzene (B151609)/Acetonitrile (1:1); 0.3 M TBAPF6 | utexas.edu |

| bis-4,4′-(7,12-diphenyl)benzo[k]fluoranthene (2) | - | Dual wave observed | Benzene/Acetonitrile (1:1); 0.3 M TBAPF6 | utexas.edu |

| 7,14-diphenylacenaphtho[1,2-k]fluoranthene (B1631446) | +1.6 (Epa) | -1.62, -2.07 (reversible) | Benzene:MeCN (4:1); 0.2 M TBAPF6 | utexas.edu |

| Pyrrolo[3,2-b]pyrrole derivative with fluoranthene | 0.58–0.74 (reversible) | No well-developed reduction | Not specified | chemicalbook.com |

Computational Studies

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), serve as powerful predictive and interpretive tools. researchgate.net These methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties. DFT calculations can predict the HOMO and LUMO energy levels, which can then be correlated with experimental data from cyclic voltammetry. uzh.ch

Furthermore, computational models can provide insights into the nature of electronic transitions, helping to interpret UV-Vis absorption and fluorescence spectra. researchgate.net For instance, Natural Transition Orbital (NTO) analysis can be used to characterize the nature of excited states, such as identifying them as local excitations (LE) or intramolecular charge transfer (ICT) states. researchgate.net Time-dependent DFT (TD-DFT) calculations are employed to simulate excited-state dynamics and understand photophysical processes like AIE and TADF (Thermally Activated Delayed Fluorescence). nih.gov For complex systems, computational studies can elucidate reaction mechanisms, such as the dehalogenative coupling on metal surfaces, and predict the self-assembly of molecules into larger superstructures. researchgate.net

Computational Chemistry and Theoretical Modeling of 3,8 Dibromofluoranthene

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comarxiv.org It is a widely used tool in chemistry and materials science for predicting molecular properties. wikipedia.orgscispace.comarxiv.org DFT calculations, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com The theory has been refined over the years to better model exchange and correlation interactions, making it a popular choice for computational chemists. wikipedia.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. semanticscholar.orgnih.gov

For conjugated systems like 3,8-dibromofluoranthene, the HOMO-LUMO gap is typically smaller compared to non-conjugated molecules, leading to absorption of light at longer wavelengths. libretexts.org Computational studies on similar aromatic molecules have shown that modifications to the molecular structure, such as the introduction of donor or acceptor units, can tune the HOMO and LUMO energy levels. arxiv.org For instance, strengthening an acceptor unit tends to lower the LUMO level, while strengthening a donor unit raises the HOMO level. arxiv.org

Theoretical calculations on various organic molecules have demonstrated that the HOMO-LUMO energy gap can be reliably predicted using DFT methods. These calculations provide insights into the molecule's potential applications in optoelectronic devices. scielo.org.mx The spatial distribution of the HOMO and LUMO orbitals can indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. uzh.ch

| Parameter | Significance | Influencing Factors |

|---|---|---|

| HOMO Energy | Corresponds to the ionization potential and the ability to donate electrons. semanticscholar.org | Electron-donating substituents, extent of π-conjugation. arxiv.org |

| LUMO Energy | Relates to the electron affinity and the ability to accept electrons. semanticscholar.org | Electron-withdrawing substituents, extent of π-conjugation. arxiv.org |

| HOMO-LUMO Gap | Determines chemical reactivity, kinetic stability, and optical properties. libretexts.orgsemanticscholar.org | Molecular structure, substituents, and degree of conjugation. libretexts.orgarxiv.org |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a relatively rigid molecule like this compound, the primary focus of conformational analysis is to determine the most stable, lowest-energy geometry. This is achieved through molecular geometry optimization, a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. semanticscholar.org

DFT calculations are widely employed to perform geometry optimization. semanticscholar.org The process involves iteratively adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on the atoms are minimized and the total energy is at a minimum. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. The accuracy of these calculations is dependent on the level of theory and the basis set used. nih.gov For aromatic systems, achieving a planar or near-planar conformation is often energetically favorable due to the delocalization of π-electrons.

Quantum Chemical Investigations of Aromaticity and Reactivity

Quantum chemical calculations provide valuable information about the aromaticity and chemical reactivity of molecules like this compound. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. While fluoranthene (B47539) itself is an aromatic hydrocarbon, the introduction of bromine atoms can influence its electronic properties and reactivity.

The reactivity of this compound can be predicted by analyzing various quantum chemical descriptors derived from DFT calculations. These include the energies of the frontier molecular orbitals (HOMO and LUMO), which indicate the propensity for electrophilic and nucleophilic attacks. uzh.ch For instance, regions of the molecule with a high HOMO density are more susceptible to electrophilic attack, while areas with a high LUMO density are prone to nucleophilic attack. uzh.ch

Furthermore, concepts like chemical potential, hardness, and softness, which are derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. semanticscholar.org A molecule with a high chemical potential is generally more reactive and less stable. scielo.org.mx

Simulation of Spectroscopic Properties and Intermolecular Interactions

Computational methods can simulate various spectroscopic properties, offering a powerful tool for interpreting experimental data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate excited-state properties and simulate electronic absorption and emission spectra. nih.gov

The simulation of vibrational spectra involves calculating the vibrational frequencies and their corresponding intensities. mdpi.com By comparing the computed spectrum with the experimental one, researchers can assign specific vibrational modes to the observed spectral bands. nih.gov

Intermolecular interactions play a crucial role in the solid-state packing and material properties of molecular compounds. Computational modeling can be used to study these interactions, which include van der Waals forces and potential halogen bonding involving the bromine atoms of this compound. Understanding these interactions is important for predicting crystal structures and other condensed-phase properties.

Mechanistic Insights through Computational Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational pathway analysis can map out the potential energy surface of the reaction. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates.

By calculating the activation energies associated with different possible pathways, researchers can determine the most likely reaction mechanism. For example, in surface-supported reactions, DFT calculations have been used to investigate the debromination and subsequent coupling of brominated aromatic molecules. researchgate.net Such studies provide a step-by-step understanding of the reaction, which is often difficult to obtain through experimental means alone. acs.org

Applications of 3,8 Dibromofluoranthene in Advanced Materials Science

Precursors for Organic Electronic Materials

The di-functional nature of 3,8-Dibromofluoranthene makes it an ideal starting material for constructing larger, conjugated systems essential for organic electronic devices. The carbon-bromine bonds at the 3 and 8 positions are particularly amenable to forming new carbon-carbon bonds through well-established catalytic reactions, most notably the Suzuki-Miyaura coupling. nih.govmdpi.com This synthetic accessibility allows researchers to attach a wide variety of aryl or heteroaryl groups, effectively engineering the electronic structure and properties of the final compound.

Organic semiconductors are the active components in a range of electronic devices, and their performance is intrinsically linked to their molecular structure. researchgate.netnih.gov this compound serves as a foundational scaffold for synthesizing novel organic semiconductors. city.ac.uk By employing palladium-catalyzed cross-coupling reactions, the fluoranthene (B47539) core can be symmetrically or asymmetrically functionalized. This process extends the π-conjugation, which is crucial for efficient charge transport. The introduction of different aromatic or heteroaromatic substituents allows for the deliberate modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's semiconductor properties from p-type to n-type and modifying its bandgap.

Perovskite solar cells (PSCs) rely on specialized layers for efficient charge extraction and transport. ktu.edu Hole Transporting Materials (HTMs) play a pivotal role in extracting holes from the perovskite absorber layer and transporting them to the anode. While specific research detailing the direct application of this compound derivatives as the primary HTM in high-efficiency PSCs is an emerging area, the fundamental properties of the fluoranthene core make it a candidate for such exploration. The design of efficient HTMs requires appropriate HOMO energy levels for effective hole injection, good morphological stability, and high hole mobility. The rigid structure of fluoranthene can contribute to creating materials with high glass transition temperatures (Tg), improving the long-term stability of the solar cell. uab.cat The ability to functionalize the 3,8-positions allows for the attachment of electron-donating groups, such as triphenylamine (B166846) moieties, which are commonly used in HTMs to raise the HOMO level and enhance hole mobility.

The development of stable and efficient Electron Transport Materials (ETMs) is critical for balancing charge injection and transport in OLEDs, leading to improved device performance and longevity. Fluoranthene-based molecules are recognized as promising ETMs due to the inherent electron-deficient nature of the fluoranthene nucleus. epa.govfigshare.com This property facilitates the injection and transport of electrons from the cathode to the emissive layer.

Research has demonstrated the synthesis of novel fluoranthene derivatives for use as ETMs in OLEDs. rsc.orgresearchgate.net In one study, two derivatives, TPFDPS and TPFDBT, were synthesized and shown to possess high thermal stability, with decomposition temperatures up to 500 °C. rsc.orgresearchgate.net The high glass transition temperature (Tg) of TPFDPS (210 °C) is particularly noteworthy, as it suggests excellent morphological stability, which is crucial for preventing device degradation during operation. rsc.orgresearchgate.net These materials were incorporated as the ETM layer in blue OLEDs, demonstrating their practical applicability. rsc.org The charge transport studies confirmed that these materials exhibit predominant electron transport properties, making them suitable alternatives to commonly used ETMs like Alq3. figshare.comresearchgate.net

Table 1: Properties of Fluoranthene-Based Electron Transport Materials

| Compound | Glass Transition Temp. (Tg) | Thermal Stability (Td, 5% loss) | LUMO Level (eV) | Application |

|---|---|---|---|---|

| TPFDPS | 210 °C | > 500 °C | -2.75 | ETM in Blue OLEDs |

| TPFDBT | Crystalline | > 500 °C | -2.81 | ETM in Blue OLEDs |

Data sourced from studies on fluoranthene derivatives. rsc.orgresearchgate.net

Building Blocks for Novel Functional Polymers and Supramolecular Structures

The presence of two reactive bromine sites on the this compound molecule makes it an excellent monomer for the synthesis of functional polymers through polycondensation reactions. nih.gov Using techniques like Suzuki or Yamamoto coupling polymerization, this compound can be reacted with di-boronic acids or other monomers to create fully conjugated polymers. cmu.edu In these polymers, the fluoranthene unit is integrated directly into the polymer backbone, imparting its unique electronic and photophysical properties to the entire macromolecule. The resulting polymers can be designed for applications ranging from the active layer in organic solar cells and field-effect transistors to chemical sensors.

Furthermore, this compound can be used as a core scaffold for building complex supramolecular structures. By attaching specific functional groups capable of non-covalent interactions (e.g., hydrogen bonding or π-π stacking), derivatives of this compound can be programmed to self-assemble into highly ordered architectures. This bottom-up approach allows for the creation of intricate nanostructures with emergent properties that are not present in the individual molecules.

Design of Optoelectronic Systems

The design of modern optoelectronic systems requires materials with precisely controlled properties to manage light and charge at the molecular level. rhhz.netrsc.orgmdpi.com The rigid and planar structure of the fluoranthene core, derived from precursors like this compound, provides a stable and robust framework for optoelectronic applications. rsc.org The ability to functionalize the molecule at specific positions allows for the fine-tuning of its electronic bandgap, absorption and emission spectra, and charge carrier mobilities. This "molecular engineering" approach enables the development of materials tailored for specific roles within a device, such as light emitters, charge transporters, or photosensitizers. rhhz.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. rsc.org The key to designing effective TADF emitters is to create molecules with a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.org This is typically achieved by designing molecules with a twisted geometry that spatially separates the HOMO and LUMO. nih.gov

While fluoranthene itself is a traditional fluorescent molecule, its derivatives can be incorporated into TADF emitters. This compound can act as a precursor to an acceptor core. By using Suzuki coupling to attach electron-donating groups (e.g., carbazole (B46965) or acridine (B1665455) derivatives) at the 3 and 8 positions, it is possible to induce a significant charge-transfer character in the excited state. The steric hindrance between the donor groups and the fluoranthene core can enforce a twisted geometry, leading to the required separation of HOMO and LUMO and a small ΔEST, thereby enabling the TADF mechanism. This design strategy allows for the creation of a new generation of high-efficiency emitters for advanced display and lighting technologies. rsc.orgrsc.org

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the application of this compound in the development of deep-red and near-infrared (NIR) emitters for advanced materials science. While the fluoranthene core is a subject of interest in materials science for its optical and electronic properties, and the 3,8-positions are known to be reactive sites for functionalization, direct evidence of its use in creating emitters in the specified long-wavelength regions is not present in the reviewed literature.

Theoretical studies and research on analogous compounds suggest that functionalizing the fluoranthene core at the 3 and 8 positions with strong electron-donating and electron-accepting groups could induce intramolecular charge transfer (ICT). This mechanism is a common strategy for tuning the emission wavelength of organic molecules towards the red and near-infrared part of the spectrum. For instance, attaching electron-donating groups like diarylamines to an aromatic core can lead to a significant bathochromic (red) shift in the emission spectrum.

However, without specific experimental data from research focused on 3,8-disubstituted fluoranthene derivatives, it is not possible to provide detailed research findings, data tables on their photophysical properties (such as emission maxima, quantum yields, and excited-state lifetimes), or their performance in electroluminescent devices.

Further research and computational modeling would be necessary to explore the potential of this compound as a precursor for deep-red and NIR emitters. Such studies would involve the synthesis of various derivatives with different donor and acceptor moieties at the 3 and 8 positions, followed by a thorough investigation of their photophysical and electroluminescent characteristics.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic exploration of 3,8-dibromofluoranthene has laid a robust foundation for its current and future applications. A significant body of research has focused on leveraging this compound as a precursor for novel organic materials with tailored optoelectronic properties. Key contributions include its use in the synthesis of hole-transporting materials for perovskite solar cells and as a core component in organic light-emitting diodes (OLEDs). researchgate.netelsevierpure.com

Furthermore, the academic community has extensively investigated the Suzuki-Miyaura and other cross-coupling reactions involving this compound. These studies have been instrumental in developing synthetic routes to a wide array of substituted fluoranthene (B47539) derivatives, including those with aryl, heteroaryl, and other functional groups. acs.org This work has not only expanded the library of available fluoranthene-based compounds but has also provided deeper insights into the structure-property relationships that govern their performance in various devices.

Emerging Research Avenues and Unexplored Potentials

The future of this compound chemistry is bright, with several emerging research avenues promising to unlock its full potential. One of the most exciting areas is the development of novel fluoranthene-based chromophores for applications in optoelectronics. rsc.org Researchers are exploring the synthesis of new derivatives with tailored intramolecular charge transfer characteristics, which could lead to the creation of highly efficient emitters for next-generation displays and lighting.

Another promising direction is the use of brominated fluoranthenes in the synthesis of deep-red to near-infrared (NIR) emitters. nih.govacs.org These materials are in high demand for applications in bio-imaging, night-vision technologies, and telecommunications. The strategic functionalization of the this compound core could lead to the development of materials with exceptional photophysical properties in this spectral region.

The potential for creating heteroatom-containing fluoranthene analogues also represents a significant area for future exploration. acs.org The incorporation of elements such as nitrogen, sulfur, and boron into the fluoranthene framework can dramatically alter the electronic and optical properties of the resulting materials, opening up new possibilities for their use in organic electronics and sensor technology.

Challenges and Opportunities in the Field of Brominated Fluoranthene Chemistry

Despite the significant progress made, several challenges remain in the field of brominated fluoranthene chemistry. One of the primary hurdles is the development of more efficient and selective methods for the functionalization of the fluoranthene core. acs.org While cross-coupling reactions have proven effective, the development of direct C-H activation strategies would offer a more atom-economical and environmentally friendly approach to synthesizing new derivatives.

The poor solubility of many polycyclic aromatic hydrocarbons, including some fluoranthene derivatives, also presents a significant challenge for their processing and device fabrication. nih.gov Developing strategies to improve the solubility of these materials without compromising their electronic properties is a key area of focus for future research.

常见问题

Q. What are the established synthetic routes for 3,8-Dibromofluoranthene, and how can researchers optimize yields?

- Methodological Answer : Bromination of fluoranthene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C) is a common approach. Selective substitution at the 3,8-positions can be achieved by optimizing reaction time and stoichiometry (e.g., 2 equivalents of Br₂). Post-synthesis purification via column chromatography (silica gel, hexane/dichloromethane gradient) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting catalyst loading .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to identify bromine substitution patterns and fluorine coupling. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₈Br₂F⁺, exact mass 385.89 g/mol). Fourier-transform infrared spectroscopy (FT-IR) verifies C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches. X-ray crystallography may resolve ambiguities in regiochemistry, though crystal growth requires slow evaporation of non-polar solvents (e.g., hexane) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN 374 standard) and lab coats to prevent dermal contact. Work in a fume hood to avoid inhalation of airborne particles. In case of spills, employ inert adsorbents (e.g., vermiculite) and dispose of waste via halogenated organic waste streams. Respiratory protection (e.g., N95 masks) is mandatory during powder handling. Always reference Safety Data Sheets (SDS) for halogenated aromatics and validate protocols with institutional safety officers .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its applicability in organic semiconductors?

- Methodological Answer : The electron-withdrawing bromine and fluorine substituents lower the HOMO-LUMO gap, enhancing charge transport properties. Computational modeling (DFT at B3LYP/6-31G* level) predicts π-π stacking behavior, which can be experimentally validated via cyclic voltammetry (CV) to measure redox potentials. Fabricate thin films via spin-coating (chlorobenzene solvent) and characterize mobility using field-effect transistor (FET) architectures. Compare with non-halogenated fluoranthene derivatives to isolate substituent effects .

Q. What strategies resolve contradictions in reported reactivity of this compound under cross-coupling conditions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency may arise from competing debromination. Mitigate this by using Pd(PPh₃)₄ with aryl boronic esters (e.g., pinacol boronate) in degassed toluene/ethanol (3:1) at 80°C. Monitor reaction progress via GC-MS to detect intermediate debromination byproducts. Alternative ligands (e.g., SPhos) improve stability of palladium intermediates. Kinetic studies (variable-temperature NMR) can identify side-reaction pathways .

Q. How can researchers assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests: incubate the compound in activated sludge (pH 7, 25°C) and measure BOD₅ (biochemical oxygen demand). For photodegradation studies, use a solar simulator (λ > 290 nm) and analyze degradation products via LC-QTOF-MS. Hydrolysis stability is assessed in buffered solutions (pH 4–9) at 50°C for 5 days. Compare half-lives with regulatory thresholds (e.g., REACH) to classify environmental risk .

Methodological Guidance for Data Reporting

Q. What experimental details must be included in publications to ensure reproducibility of this compound synthesis?

- Key Requirements :

- Exact stoichiometry, catalyst loading, and reaction time.

- Purification solvents, gradients (for chromatography), and melting points.

- NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS spectra.

- Crystallographic data (CCDC deposition number if available).

- Safety and waste disposal protocols compliant with institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。